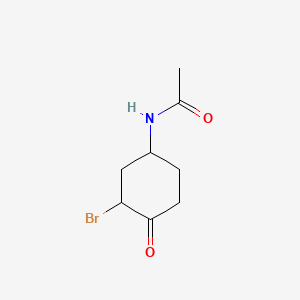

N-(3-bromo-4-oxocyclohexyl)acetamide

説明

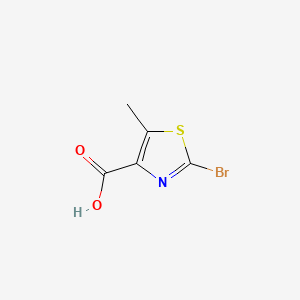

N-(3-bromo-4-oxocyclohexyl)acetamide is a chemical compound with the molecular formula C8H12BrNO2 . It has a molecular weight of 234.09 g/mol .

Synthesis Analysis

This compound is formed as an intermediate during the synthesis of partially saturated heterobicyclic arginine side chain mimetics. These mimetics act as building blocks toward incorporation into trypsin-like serine protease inhibitors .Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC name N-(4-oxocyclohexyl)acetamide . The InChI representation isInChI=1S/C8H13NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7H,2-5H2,1H3,(H,9,10) .

科学的研究の応用

Protective Effects in Hepatotoxicity

N-(4-Hydroxyphenyl) acetamide, a related compound, has been a subject of study for its hepatotoxicity and the protective effects of curcumin and α-lipoic acid against liver damage induced by overdose. This study may be relevant for understanding the biochemical pathways and protective measures related to the toxicity of similar compounds like N-(3-bromo-4-oxocyclohexyl)acetamide. The research demonstrated the promising potential of natural therapies against liver injury through their antioxidant and antifibrotic actions (Alhusain et al., 2022).

Novel Synthetic Opioids

The chemical and pharmacological aspects of non-fentanil novel synthetic opioids, including N-substituted benzamides and acetamides (like this compound), have been extensively reviewed. These compounds were developed in the 1970s and 1980s and have since emerged as substances of abuse. The study highlights the importance of international early warning systems in tracking new psychoactive substances and the necessity for research to detect new substances early in toxicological samples (Sharma et al., 2018).

Anti-Arthritic and Anti-Inflammatory Properties

N-(2-hydroxy phenyl) acetamide, a compound structurally similar to this compound, has shown anti-arthritic and anti-inflammatory properties in adjuvant-induced arthritis models. This study's insights into the anti-inflammatory activity and reduction of oxidative stress markers can be beneficial for understanding the potential therapeutic applications of this compound in similar conditions (Jawed et al., 2010).

作用機序

Target of Action

N-(3-bromo-4-oxocyclohexyl)acetamide is an impurity of Apixaban , which is a potent, direct, selective, and orally active inhibitor of coagulation factor Xa . Therefore, it can be inferred that the primary target of this compound might be related to the coagulation pathway, specifically factor Xa.

生化学分析

Biochemical Properties

N-(3-bromo-4-oxocyclohexyl)acetamide plays a significant role in biochemical reactions, particularly in the inhibition of coagulation factor Xa . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is an impurity of Apixaban, a potent, direct, selective, and orally active inhibitor of coagulation factor Xa . The interaction between this compound and coagulation factor Xa involves binding to the active site of the enzyme, thereby inhibiting its activity and preventing the conversion of prothrombin to thrombin.

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of coagulation factor Xa by this compound can lead to alterations in the signaling pathways involved in blood coagulation and inflammation . Additionally, this compound may impact gene expression by regulating the transcription of genes associated with coagulation and inflammatory responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of coagulation factor Xa, inhibiting its enzymatic activity . This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. Furthermore, this compound may influence gene expression by modulating the transcription of genes involved in coagulation and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat may lead to its degradation, resulting in reduced efficacy and potential changes in its biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits coagulation factor Xa without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its inhibitory activity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism results in the formation of metabolites that may retain some biological activity. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in coagulation and inflammation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes by organic anion transporters and is distributed to various tissues, including the liver, kidneys, and blood . The localization and accumulation of this compound in these tissues can influence its activity and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound is primarily localized in the cytoplasm and nucleus of cells . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, where it can exert its inhibitory effects on coagulation factor Xa and other biomolecules.

特性

IUPAC Name |

N-(3-bromo-4-oxocyclohexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNO2/c1-5(11)10-6-2-3-8(12)7(9)4-6/h6-7H,2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTGJPGTKKCSKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(=O)C(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50730764 | |

| Record name | N-(3-Bromo-4-oxocyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

687639-03-8 | |

| Record name | N-(3-Bromo-4-oxocyclohexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B579952.png)

![Myristic acid, [1-14C]](/img/structure/B579962.png)

![Sulfamide, N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propyl-](/img/structure/B579963.png)

![2,7-Dioctyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B579967.png)

![Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579971.png)

![1,2-Benzenedicarboxamide, N1,N2-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579972.png)